
Nickel;vanadium;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel vanadate is a compound that has garnered significant interest due to its unique properties and potential applications in various fields. It is a member of the transition metal vanadates family, which are known for their versatile structures and remarkable properties. Nickel vanadate is particularly noted for its applications in energy storage, catalysis, and as an electrode material in supercapacitors and lithium-ion batteries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel vanadate can be synthesized through various methods, including hydrothermal, solid-phase, precipitation, and sol-gel approaches. One common method involves dissolving ammonium vanadate in a solvent and adding nickel nitrate to obtain a reaction precursor solution. The pH of the solution is adjusted to 7-12 using an alkaline structure-directing agent, and the mixture is then transferred to an autoclave and reacted at temperatures between 100-180°C for 8-15 hours .
Industrial Production Methods: In industrial settings, nickel vanadate is often produced using a hydrometallurgical two-phase method. This involves the extraction of vanadium ions from an alkaline solution using a specific extractant, followed by the production of nickel vanadate through precipitation stripping . This method ensures high purity and homogeneity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Nickel vanadate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and energy storage.
Common Reagents and Conditions:
Oxidation: Nickel vanadate can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas under controlled conditions.
Substitution: Substitution reactions often involve the replacement of nickel or vanadium ions with other metal ions, facilitated by complexing agents and specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nickel vanadate can lead to the formation of higher oxidation state vanadates, while reduction can produce lower oxidation state compounds.
Wissenschaftliche Forschungsanwendungen
Nickel vanadate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Nickel vanadate nanoparticles have been explored for their potential use in biological imaging and as antibacterial agents.
Medicine: Research is ongoing into the use of nickel vanadate in drug delivery systems and as a component in medical devices.
Industry: Nickel vanadate is used in the production of supercapacitors and lithium-ion batteries due to its excellent electrochemical properties. .
Wirkmechanismus
The mechanism by which nickel vanadate exerts its effects is primarily related to its ability to undergo redox reactions. In energy storage applications, nickel vanadate acts as an electrode material, where it facilitates the intercalation and deintercalation of ions, leading to charge storage and release. The multiple valence states of vanadium and nickel contribute to its high specific capacitance and energy density .
Vergleich Mit ähnlichen Verbindungen
Nickel vanadate can be compared with other transition metal vanadates such as cobalt vanadate, zinc vanadate, and copper vanadate. These compounds share similar structural properties but differ in their electrochemical performance and specific applications:
Cobalt Vanadate: Known for its high catalytic activity and use in supercapacitors.
Zinc Vanadate: Noted for its photocatalytic properties and applications in environmental remediation.
Copper Vanadate: Used in catalysis and as an electrode material in batteries
Nickel vanadate stands out due to its unique combination of high specific capacitance, stability, and versatility in various applications.
Eigenschaften
Molekularformel |
H2NiOV |
|---|---|
Molekulargewicht |
127.650 g/mol |
IUPAC-Name |
nickel;vanadium;hydrate |
InChI |
InChI=1S/Ni.H2O.V/h;1H2; |
InChI-Schlüssel |
DCVIPFNLTQBPHZ-UHFFFAOYSA-N |
Kanonische SMILES |
O.[V].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12338010.png)
![(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(hydrazinylmethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12338023.png)
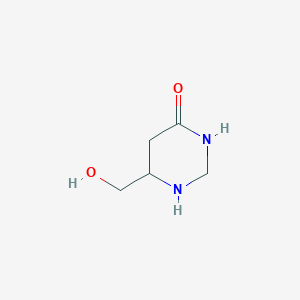
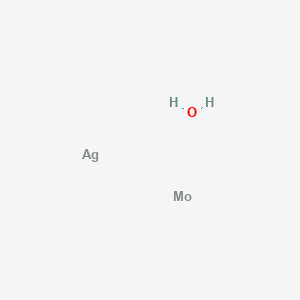
![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
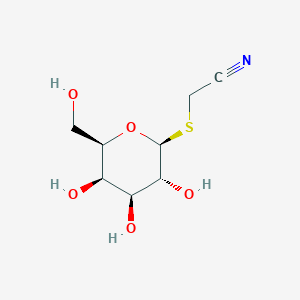
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
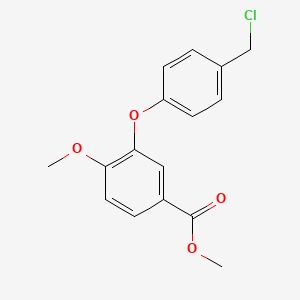
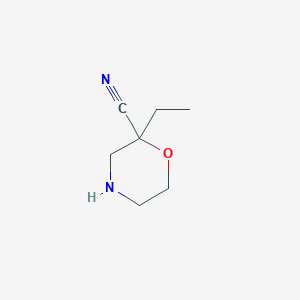
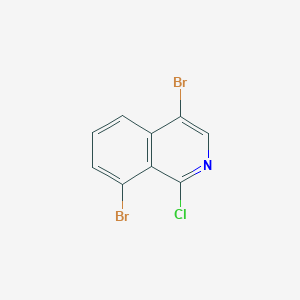
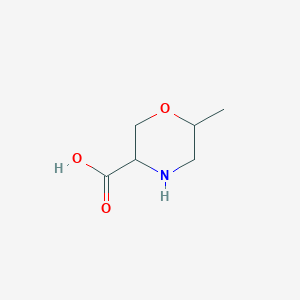
![Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12338101.png)

